

Measuring 2',3'-cGAMP in Cell Lysates: A Detailed Guide Using Competitive ELISA

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Compound of Interest

Compound Name: 2',3'-cGAMP sodium

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For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the quantification of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) levels in cell lysates utilizing a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This guide is designed to assist researchers in accurately measuring this critical second messenger of the cGAS-STING pathway, which plays a pivotal role in innate immunity, autoimmune disorders, and cancer.

Introduction

2',3'-cGAMP is a noncanonical cyclic dinucleotide produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA). As a second messenger, 2',3'-cGAMP binds to and activates the Stimulator of Interferon Genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1] The quantification of intracellular 2',3'-cGAMP levels is crucial for studying the activation of the cGAS-STING pathway in response to various stimuli, including viral infections, cellular damage, and in the context of drug discovery for modulators of this pathway. The competitive ELISA is a sensitive and specific method for this purpose.[2]

Principle of the Assay

The 2',3'-cGAMP competitive ELISA is an immunoassay designed to quantitatively measure 2',3'-cGAMP in various samples, including cell lysates.[3] The assay is based on the

competition between 2',3'-cGAMP in the sample and a fixed amount of a 2',3'-cGAMP-peroxidase conjugate for a limited number of binding sites on a 2',3'-cGAMP-specific antibody.

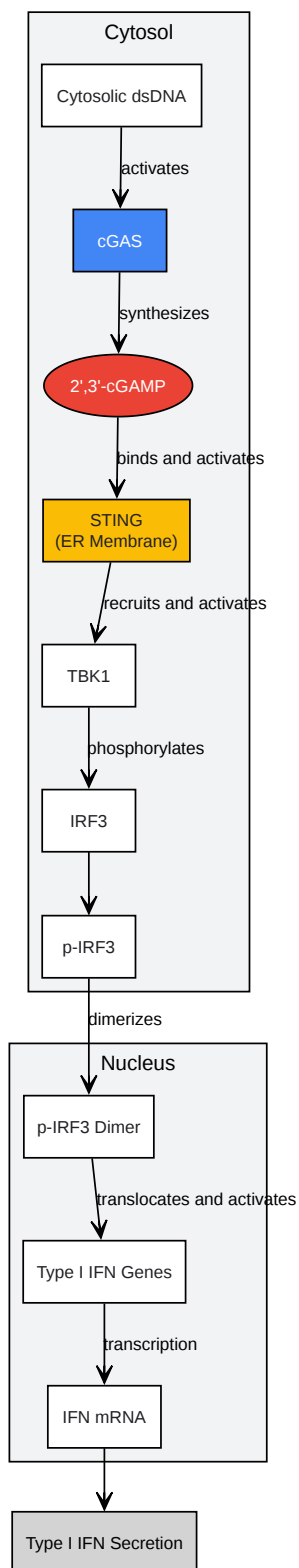
The wells of a microtiter plate are coated with a secondary antibody (e.g., goat anti-rabbit IgG). [4] A known amount of rabbit anti-2',3'-cGAMP antibody and the 2',3'-cGAMP-peroxidase conjugate are added to the wells along with the standards or samples containing the target 2',3'-cGAMP. The 2',3'-cGAMP from the sample competes with the 2',3'-cGAMP-peroxidase conjugate for binding to the primary antibody.[3]

After an incubation period, the unbound reagents are washed away. A substrate solution (TMB) is then added, which reacts with the peroxidase conjugate bound to the antibody to produce a colored product.[4] The intensity of the color is inversely proportional to the concentration of 2',3'-cGAMP in the sample.[3] The reaction is stopped, and the absorbance is read at 450 nm. A standard curve is generated using known concentrations of 2',3'-cGAMP, and the concentration in the unknown samples is determined by interpolating from this curve.[5]

Signaling Pathway and Experimental Workflow

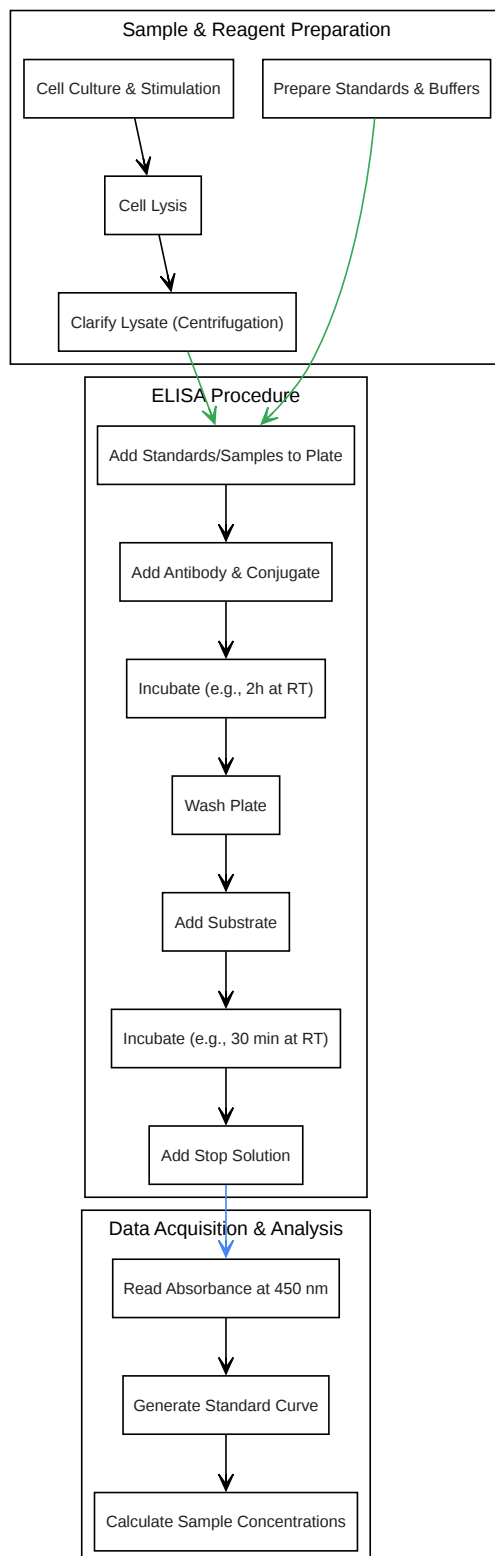
To visualize the biological context and the experimental procedure, the following diagrams are provided.

cGAS-STING Signaling Pathway

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Caption: The cGAS-STING signaling pathway.

2',3'-cGAMP Competitive ELISA Workflow

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Caption: General workflow for 2',3'-cGAMP competitive ELISA.

Materials and Reagents

While specific components are provided with commercial ELISA kits, the following is a general list of materials required:

- 2',3'-cGAMP ELISA Kit (containing antibody-coated 96-well plate, 2',3'-cGAMP standard, 2',3'-cGAMP-peroxidase conjugate, primary antibody, wash buffer concentrate, substrate, and stop solution)[5]
- Cells of interest (e.g., THP-1, mouse embryonic fibroblasts)
- Stimulus for cGAS activation (e.g., herring testis DNA, poly(dA:dT)) and transfection reagent
- Cell lysis buffer (e.g., M-PER™, RIPA, or buffer recommended by the kit manufacturer)[6]
- Phosphate-buffered saline (PBS)
- Microplate reader capable of measuring absorbance at 450 nm[5]
- Calibrated pipettes and sterile pipette tips
- Orbital plate shaker[7]
- Deionized or distilled water

Experimental Protocols

Protocol 1: Cell Culture, Stimulation, and Lysate Preparation

- **Cell Seeding:** Seed cells in an appropriate culture vessel and grow to the desired confluency. The optimal cell number should be determined empirically for each cell type and experimental condition.
- **Cell Stimulation (Optional):** To induce 2',3'-cGAMP production, stimulate cells with a cGAS agonist. For example, transfect cells with dsDNA according to a validated protocol.[5] Include an unstimulated control group.

- Incubation: Incubate the cells for a predetermined time (e.g., 4-6 hours) to allow for the accumulation of intracellular 2',3'-cGAMP.[5] Time-course experiments may be necessary to determine the optimal time point.[5]
- Cell Harvesting and Washing:
 - For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS.
 - For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet once with ice-cold PBS.[6]
- Cell Lysis:
 - Add an appropriate volume of ice-cold lysis buffer to the cells. The volume will depend on the cell number; a common starting point is 100 µL per 1-2 million cells.[6]
 - For adherent cells, scrape the cells from the surface.[6]
 - Incubate the lysate on ice for 15-30 minutes.[6]
- Lysate Clarification: Centrifuge the lysate at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[6]
- Supernatant Collection: Carefully collect the supernatant, which contains the 2',3'-cGAMP. This is the sample to be used in the ELISA.
- Storage: Assay the samples immediately or store them at -80°C.[7]

Protocol 2: 2',3'-cGAMP ELISA Procedure

Note: This is a generalized protocol. Always follow the specific instructions provided with your ELISA kit.

- Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's manual. Allow all reagents to reach room temperature before use.[8]

- Standard Curve Preparation: Prepare a serial dilution of the 2',3'-cGAMP standard to generate a standard curve. A typical range might be from 0 to 20 pmol/mL.[8]
- Pipetting:
 - Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.[8]
 - Add 50 µL of the zero standard (assay buffer) to the maximum binding (B0) wells.[8]
- Competitive Reaction:
 - Add 25 µL of the 2',3'-cGAMP-peroxidase conjugate to each well.[8]
 - Add 25 µL of the 2',3'-cGAMP antibody to each well (except for non-specific binding wells, if applicable).[8]
- Incubation: Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.[4]
- Washing: Aspirate the contents of the wells and wash the plate 4 times with 300 µL of 1X Wash Buffer per well.[8] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
- Substrate Addition: Add 100 µL of TMB substrate to each well.[8]
- Development: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.[8]
- Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[8]
- Absorbance Reading: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.[8]

Data Analysis and Interpretation

- **Standard Curve Generation:** Plot the mean absorbance for each standard on the y-axis against its corresponding concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit for the best results.[\[8\]](#)
- **Concentration Calculation:** Determine the concentration of 2',3'-cGAMP in your samples by interpolating their mean absorbance values from the standard curve.
- **Dilution Factor:** Remember to multiply the calculated concentration by the dilution factor if your samples were diluted prior to the assay.[\[8\]](#)

Quantitative Data Summary

The performance characteristics of commercially available 2',3'-cGAMP ELISA kits can vary. Below is a summary of typical specifications.

Parameter	Typical Value	Reference
Assay Type	Competitive ELISA	
Sample Types	Cell Lysates, Tissue Extracts, Tissue Culture Media	[9]
Sensitivity	0.04 - 9.6 pg/mL	[2]
Detection Range	6.1 - 100,000 pg/mL	[2]
Assay Duration	2.5 hours	
Readout	Colorimetric (450 nm)	[4]
Intra-assay Precision (%CV)	5.7 - 8.4%	[8] [10]
Inter-assay Precision (%CV)	6.7 - 8.5%	[8]

Troubleshooting

Problem	Possible Cause	Solution
High Background	Insufficient washing	Increase the number of wash steps or the soak time. [11]
Non-specific binding	Ensure proper blocking as per the kit protocol. [11]	
Low Signal/Sensitivity	Inactive reagents	Ensure proper storage of kit components and do not use expired reagents. [11]
Incorrect incubation times/temperatures	Adhere strictly to the protocol's incubation parameters. [11]	
High Variability	Pipetting inconsistency	Use calibrated pipettes and practice proper pipetting technique. [11]
Plate not washed uniformly	Ensure all wells are washed thoroughly and consistently.	
"Edge effect"	Ensure the plate is at room temperature before use and cover it during incubations. [11]	

Conclusion

The competitive ELISA for 2',3'-cGAMP is a robust and sensitive method for quantifying this important second messenger in cell lysates. By following the detailed protocols and understanding the principles of the assay, researchers can obtain reliable and reproducible data to advance their studies of the cGAS-STING pathway and its role in health and disease. Careful attention to sample preparation, adherence to the assay protocol, and proper data analysis are key to achieving accurate results.

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